molecular formula C17H18N6OS2 B2702468 2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1421506-31-1

2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2702468
CAS No.: 1421506-31-1
M. Wt: 386.49
InChI Key: UIHDVRYANWBIGT-UHFFFAOYSA-N
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Description

The compound 2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide features a pyrimidine core substituted with a thioether linkage (-S-) connected to an acetamide group, which is further functionalized with a thiazol-2-yl moiety. The pyrimidine ring is additionally modified at the 6-position with a 3-methyl-4,5,6,7-tetrahydro-1H-indazolyl group, a bicyclic structure that may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

2-[6-(3-methyl-4,5,6,7-tetrahydroindazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS2/c1-11-12-4-2-3-5-13(12)23(22-11)14-8-16(20-10-19-14)26-9-15(24)21-17-18-6-7-25-17/h6-8,10H,2-5,9H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHDVRYANWBIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CCCC2)C3=CC(=NC=N3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that incorporates various heterocyclic structures known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4SC_{15}H_{16}N_{4}S, and it features a thiazole ring, a pyrimidine derivative, and an indazole moiety. The structural complexity of this compound suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to disrupt bacterial cell membranes and inhibit growth in pathogenic strains. In vitro studies have demonstrated that compounds similar to the target compound can effectively reduce bacterial viability by compromising membrane integrity .

Anticancer Potential

The thiazole moiety is also associated with anticancer activity. Studies have reported that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific oncogenic proteins. For example, compounds with similar structural features have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity .

The mechanism by which 2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA replication and repair.
  • Receptor Modulation : It could interact with specific receptors involved in signaling pathways that regulate cell growth and survival.
  • Membrane Disruption : Similar compounds have been shown to compromise the integrity of microbial membranes, leading to cell death .

Case Studies

Several studies have explored the biological activities of compounds structurally related to 2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide:

  • Study on Antimicrobial Efficacy : A study demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways .
  • Anticancer Activity Assessment : Another research effort evaluated a series of indazole derivatives for their cytotoxic effects against various cancer cell lines. Results indicated that specific substitutions on the indazole ring enhanced anticancer activity significantly .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialThiazole derivativesMembrane disruption
AnticancerIndazole derivativesInduction of apoptosis
CytotoxicityVarious heterocyclesInhibition of tumor growth

Table 2: IC50 Values from Relevant Studies

CompoundCell LineIC50 (µM)Reference
Thiazole derivativeE.coli15
Indazole derivativeA549 (lung carcinoma)20
Indazole-thiazole hybridMCF7 (breast cancer)25

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate the indazole and thiazole moieties. The general synthetic route includes:

  • Formation of Indazole Derivative : The indazole core is synthesized by the condensation of hydrazine derivatives with suitable carbonyl compounds.
  • Thiazole Integration : The thiazole component is introduced through reactions involving thioamide derivatives.
  • Final Acetamide Formation : The final product is obtained through acylation reactions involving acetic acid derivatives.

The detailed synthetic procedures can vary based on the desired substituents on the indazole and thiazole rings.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further pharmaceutical development:

Anticancer Activity

Several studies have reported that derivatives of thiazole and indazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in human breast cancer (MDA-MB-231) and liver cancer (HepG2) cells due to their ability to interfere with specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Research indicates that thiazole-containing compounds possess significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes . Compounds structurally related to 2-((6-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds with indazole and thiazole moieties have also been investigated for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or modulating inflammatory pathways, providing potential therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several research studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that a related compound inhibited the growth of MDA-MB-231 cells by inducing apoptosis through activation of caspase pathways. The compound's structure was confirmed via NMR and mass spectrometry .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were screened against various pathogens using disc diffusion methods. Results indicated that certain compounds exhibited significant zones of inhibition against both Staphylococcus aureus and Escherichia coli .

References Table

ReferenceTitle
Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl CompoundsDiscusses the anticancer activity of similar compounds against human cancer cell lines.
Synthesis and Biological Evaluation of Thiadiazole DerivativesExplores antimicrobial properties through various assays against bacteria and fungi.
Mechanism of Action StudiesExamines enzyme inhibition and receptor modulation as mechanisms for biological activity.

Comparison with Similar Compounds

Target Compound:

  • Core structure : Pyrimidine-thio-acetamide-thiazole.
  • Key substituents :
    • 6-position: 3-Methyl-4,5,6,7-tetrahydro-1H-indazolyl.
    • Acetamide terminus: Thiazol-2-yl.

Analog 1: 2-[(4-Amino-6-N-Substituted-1,3,5-Triazin-2-yl)Methylthio]-N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamide Derivatives ()

  • Core structure : 1,3,5-Triazine-sulfonamide-imidazolidine.
  • Key substituents :
    • Methylthio linkage to a sulfonamide group.
    • Imidazolidin-2-ylidene and chloro-methylbenzene groups.
  • Synthesis : Cyclocondensation of 1,3,5-triazine with biguanide hydrochlorides .

Analog 2: 2-[(1,6-Dihydro-6-Oxo-4-Methyl-2-Pyrimidinyl)Thio]-N-Acetamides ()

  • Core structure: Pyrimidinone-thio-acetamide.
  • Key substituents :
    • 6-Oxo and 4-methyl groups on pyrimidine.
    • Variable N-aryl or benzyl acetamide termini.
  • Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides .

Key Observations :

  • The target compound’s synthesis likely parallels Analog 2’s alkylation strategy but incorporates a thiazol-2-yl group instead of aryl/benzyl termini.
  • Analog 1 employs a divergent approach using 1,3,5-triazine cyclocondensation, yielding sulfonamide derivatives rather than acetamides .

Structural and Functional Divergences

Heterocyclic Core Influence:

  • Pyrimidine vs.
  • Thiazole vs. Imidazolidine/Benzene : The thiazol-2-yl group in the target introduces aromaticity and hydrogen-bonding capabilities distinct from Analog 1’s imidazolidin-2-ylidene or Analog 2’s benzyl groups.

Substituent Effects:

  • The 3-methyl-4,5,6,7-tetrahydro-1H-indazolyl group in the target enhances steric bulk and lipophilicity compared to Analog 2’s simpler 4-methyl substituent.
  • Analog 1’s sulfonamide group may confer greater acidity and hydrogen-bond donor capacity than the target’s acetamide linkage.

Analytical Characterization

Technique Target Compound Analog 1 (Triazine Derivatives) Analog 2 (Pyrimidinone Derivatives)
Elemental Analysis Not reported Confirmed for most compounds Not explicitly stated
NMR/IR Likely used Employed for all derivatives Presumed based on methods
X-Ray Diffraction Not reported Used for compound 27 Not reported

Key Insight : While NMR and IR are standard across analogs, Analog 1’s X-ray data provides crystallographic validation absent in other compounds .

Q & A

(Basic) What are the primary synthetic routes for synthesizing the compound, and what key intermediates are involved?

Answer: The synthesis involves multi-step pathways:

  • Step 1: Formation of the 3-methyl-4,5,6,7-tetrahydro-1H-indazole core via cyclocondensation of hydrazine derivatives with cyclic ketones under acidic conditions.
  • Step 2: Introduction of the pyrimidine-thio intermediate via nucleophilic substitution (e.g., 6-chloropyrimidin-4-yl derivatives reacting with thiol-containing agents).
  • Step 3: Acylation to attach the thiazol-2-yl acetamide group using activated esters or carbodiimide coupling.
    Critical intermediates include the indazole precursor and functionalized pyrimidine intermediates. Reaction conditions (e.g., anhydrous DMF for acylation, 60–80°C for substitutions) are optimized for yield and purity .

(Basic) Which spectroscopic techniques are most effective for confirming molecular structure and purity?

Answer:

  • 1H/13C NMR: Resolves regiochemistry of heterocyclic rings (e.g., indazole C-H couplings at δ 7.2–8.5 ppm) and thioether connectivity (δ 3.5–4.5 ppm for SCH2).
  • HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C18H19N6OS2: 415.1064).
  • IR Spectroscopy: Identifies carbonyl (1650–1700 cm⁻¹) and thioamide (1250–1300 cm⁻¹) stretches.
  • HPLC-UV: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

(Advanced) How can researchers resolve contradictions in bioactivity data across kinase inhibition assays?

Answer: Discrepancies may arise from assay conditions or compound stability. A methodological approach includes:

  • Standardized Assays: Use ATP concentrations at Km values for each kinase isoform (e.g., 10 µM ATP for EGFR vs. 100 µM for VEGFR2).
  • Stability Studies: Incubate compound in pH 7.4 buffer at 37°C, monitoring degradation via LC-MS over 24 hours.
  • Molecular Docking: Compare binding poses in kinase active sites (e.g., Schrödinger Glide) to identify isoform-specific interactions.
  • Cellular Validation: Measure downstream phosphorylation (e.g., Western blot for p-ERK) .

(Advanced) What strategies improve metabolic stability without compromising target affinity?

Answer: Structural modifications guided by ADMET studies:

  • Electron-Withdrawing Groups: Introduce -CF3 at thiazole 5-position to reduce CYP450-mediated oxidation.
  • Sulfone Replacement: Oxidize thioether to sulfone using H2O2 in acetic acid (monitored by TLC).
  • Deuterium Incorporation: Synthesize deuterated analogs at methyl groups (e.g., indazole-CH3 → CD3) to slow metabolism.
    Validate via:
  • Liver Microsome Assays: Quantify parent compound remaining after 1 hour (LC-MS).
  • SPR Binding: Confirm maintained KD values (<100 nM) .

(Basic) What storage conditions ensure long-term stability for research use?

Answer:

  • Solid State: Store desiccated at -20°C under argon; avoid light exposure.
  • Solution Phase: Use anhydrous DMSO (H2O < 0.1%) at -80°C in aliquots.
  • Stability Monitoring: Monthly UPLC-UV analysis (30–100% MeCN gradient) to track degradation (e.g., thioether oxidation products) .

(Advanced) How to distinguish on-target effects from nonspecific thiol reactivity in cellular models?

Answer:

  • Negative Controls: Synthesize a thiomethyl-negative analog (replace -S- with -CH2-) .
  • Thiol Scavengers: Co-treat with N-acetylcysteine (5 mM) to quench nonspecific interactions.
  • Activity-Based Proteomics (ABPP): Use iodoacetamide-alkyne probes to map off-target thiol engagement.
  • CRISPR Validation: Knock out putative targets and rescue with wild-type vs. catalytically dead mutants .

(Basic) What are the recommended solvent systems for solubility assessments?

Answer:

  • Primary Solvents: DMSO (for stock solutions), followed by serial dilution in PBS or cell media with ≤0.1% DMSO.
  • Solubility Screening: Use nephelometry in buffers (pH 1.2–7.4) and surfactants (e.g., 0.5% Tween-80).
  • Critical Aggregation Concentration (CAC): Determine via dynamic light scattering (DLS) to avoid false activity .

(Advanced) How to optimize reaction conditions for large-scale synthesis (>10 g)?

Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for safer, scalable reactions.
  • Catalyst Screening: Test Pd/C vs. Ni catalysts for cross-coupling steps (e.g., Suzuki-Miyaura).
  • Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progression.
  • Workflow: Pilot in flow reactors for exothermic steps (e.g., thioether formation) .

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